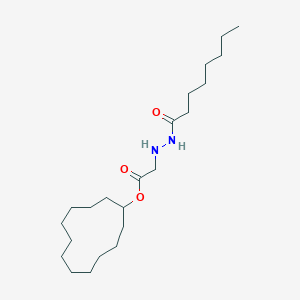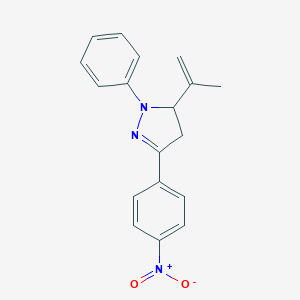![molecular formula C19H17IN2O2S B386659 (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B386659.png)
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure. It is characterized by the presence of a thiazolidine-2,4-dione core, which is substituted with an ethylanilino group and an iodobenzylidene moiety.
Preparation Methods
The synthesis of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 4-ethylaniline under appropriate conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodobenzylidene moiety.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
3-[(4-Methylanilino)methyl]-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
3-[(4-Ethylanilino)methyl]-5-(4-bromobenzylidene)-1,3-thiazolidine-2,4-dione:
3-[(4-Ethylanilino)methyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione: The chlorine substitution may result in different chemical and biological properties compared to the iodine-substituted compound
Properties
Molecular Formula |
C19H17IN2O2S |
|---|---|
Molecular Weight |
464.3g/mol |
IUPAC Name |
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17IN2O2S/c1-2-13-5-9-16(10-6-13)21-12-22-18(23)17(25-19(22)24)11-14-3-7-15(20)8-4-14/h3-11,21H,2,12H2,1H3/b17-11+ |
InChI Key |
OWZKOGUCYUFEHQ-GZTJUZNOSA-N |
SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O |
Isomeric SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=O |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B386576.png)

![N-{2-[4-(diethylamino)phenyl]-1-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide](/img/structure/B386580.png)
![2-chloro-N-[1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B386582.png)
![2-(Benzoyloxy)-5-[2-(8-quinolinyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B386583.png)
![2-chloro-N-[(1Z)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B386584.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B386588.png)
![N-{1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386589.png)
![N-(4-bromophenyl)-5-oxo-5-[2-(3-pyridinylmethylene)hydrazino]pentanamide](/img/structure/B386592.png)

![2-[(3-Bromobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B386595.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-chlorobenzamide](/img/structure/B386599.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide](/img/structure/B386602.png)
